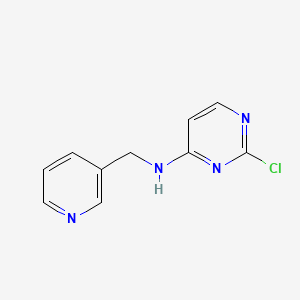![molecular formula C8H10N6 B1491669 7-(叠氮甲基)-1-乙基-1H-咪唑并[1,2-b]吡唑 CAS No. 2098057-22-6](/img/structure/B1491669.png)
7-(叠氮甲基)-1-乙基-1H-咪唑并[1,2-b]吡唑
描述
7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C8H10N6 and its molecular weight is 190.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研发
吡唑衍生物因其多种生物活性而被广泛研究用于药物开发。 7-(叠氮甲基)-1-乙基-1H-咪唑并[1,2-b]吡唑 可以探索其药理特性,特别是作为构建新型治疗剂的支架,具有潜在的抗菌和抗真菌活性 .
传感探针
吡唑已知用于合成传感探针。 7-(叠氮甲基)-1-乙基-1H-咪唑并[1,2-b]吡唑 的衍生物有可能被开发成能够选择性检测铜和锌等离子的传感探针 .
生物学研究
在生物学研究中,该化合物可用于研究细胞周期调控和凋亡机制,因为它在结构上类似于影响细胞周期阶段并诱导凋亡的吡唑衍生物 .
抗癌研究
鉴于某些吡唑衍生物在预防癌症细胞伤口愈合和集落形成方面的活性,7-(叠氮甲基)-1-乙基-1H-咪唑并[1,2-b]吡唑 可以研究其抗癌特性 .
作用机制
Target of Action
It is known that pyrazole derivatives, which include this compound, have a wide range of biological activities and can be used to treat a variety of diseases such as cancers, respiratory diseases, infections, and neurological diseases . Therefore, the targets could be diverse depending on the specific biological activity of the compound.
Mode of Action
It is known that pyrazole derivatives interact with their targets in various ways, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways due to their wide range of biological activities . The specific pathways and their downstream effects would depend on the specific targets and mode of action of this compound.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound greatly impact its bioavailability . Therefore, understanding the ADME properties of this compound would be crucial for assessing its potential as a therapeutic agent.
Result of Action
It is known that pyrazole derivatives can have various effects on cells due to their wide range of biological activities . The specific effects would depend on the specific targets, mode of action, and biochemical pathways affected by this compound.
Action Environment
It is known that environmental factors can greatly influence the action of a compound . Therefore, understanding the influence of environmental factors on this compound would be crucial for assessing its potential as a therapeutic agent.
生化分析
Biochemical Properties
7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes involved in cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of action of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole can modulate gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . The degradation products can have different biological activities, which may contribute to the observed temporal effects. Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of careful dosage optimization to maximize the therapeutic potential of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole while minimizing its toxicity.
Metabolic Pathways
7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations can influence the compound’s bioavailability and activity, as well as its elimination from the body. Additionally, 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s overall distribution and activity within the body.
Subcellular Localization
The subcellular localization of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole has been shown to localize to the nucleus, where it can interact with DNA-binding proteins and transcription factors to modulate gene expression . Additionally, its localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production .
属性
IUPAC Name |
7-(azidomethyl)-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-2-13-3-4-14-8(13)7(6-11-14)5-10-12-9/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVOLTJRIIUMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


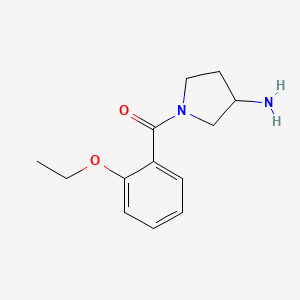
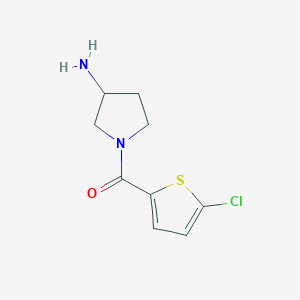
![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1491588.png)
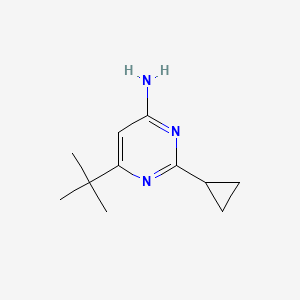
![1-[4-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1491592.png)
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491594.png)
![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)
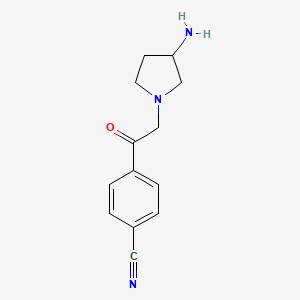


![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)
![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491603.png)
